molecular formula C9H14ClN3O2 B15302579 2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride

2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride

Cat. No.: B15302579
M. Wt: 231.68 g/mol
InChI Key: HLKWAYZNNSDJII-UHFFFAOYSA-N
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Description

2,6,8-Triazadispiro[3.0.4⁵.3⁴]dodecane-7,9-dionehydrochloride is a complex heterocyclic compound featuring a dispiro architecture with fused nitrogen-containing rings and ketone functionalities. Its unique structure combines two spiro junctions (at positions 3.0.4⁵ and 3⁴) and a hydrochloride salt form, which enhances its solubility and stability in aqueous environments.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

2,6,8-triazadispiro[3.0.45.34]dodecane-7,9-dione;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c13-6-9(12-7(14)11-6)3-1-2-8(9)4-10-5-8;/h10H,1-5H2,(H2,11,12,13,14);1H

InChI Key

HLKWAYZNNSDJII-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)C3(C1)C(=O)NC(=O)N3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis machines and high-throughput screening can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core similarities with spiroazacyclic systems reported in the literature. Key analogs include:

a) (±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione (5{3,1})
  • Molecular Formula : C₁₈H₂₅N₃O₄
  • Key Features : Ethyl and methyl substituents at positions 7 and 2, respectively.
  • Synthetic Performance : 66% crude yield, 90% purity (LC) .
b) (±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-2-methyl-7-phenethyl-2,7,9-triazaspiro[4.5]decane-6,8-dione (5{3,2})
  • Molecular Formula : C₂₄H₂₉N₃O₄
  • Key Features : Phenethyl and methyl groups at positions 7 and 2.
  • Synthetic Performance : 60% crude yield, 68% purity (LC) .
c) 6,9-Diazaspiro[4.5]decane Dihydrochloride
  • Molecular Formula : C₈H₁₆Cl₂N₂ (dihydrochloride form).
  • Key Features : Lacks ketone groups but shares the spiro[4.5] framework.
  • Synthetic Performance : 97% yield (supplier data) .
d) 6,9-Diaza-7,10-dioxospiro[4.5]decane
  • Key Features : Includes two ketone groups, similar to the target compound’s dione moieties.
  • Relevance : Highlights the impact of dione functionalities on reactivity and stability .

Comparative Data Table

Compound Name Core Structure Substituents Yield (%) Purity (%) Salt Form
Target Compound Dispiro[3.0.4⁵.3⁴] Hydrochloride, diones N/A* N/A* Hydrochloride
5{3,1} Spiro[4.5] Ethyl, methyl 66 90 None
5{3,2} Spiro[4.5] Phenethyl, methyl 60 68 None
6,9-Diazaspiro[4.5]decane Dihydrochloride Spiro[4.5] None (parent structure) 97 N/A Dihydrochloride

Key Findings and Implications

Spiro vs. Dispiro Systems : The target compound’s dispiro architecture likely confers greater conformational rigidity compared to single-spiro analogs like 5{3,1} and 5{3,2}. This could enhance binding specificity in biological applications .

Substituent Impact : Bulky substituents (e.g., phenethyl in 5{3,2}) correlate with reduced synthetic yield (60% vs. 66% for 5{3,1}), suggesting steric hindrance during cyclization .

Salt Form Advantages : The hydrochloride form of the target compound and 6,9-diazaspiro[4.5]decane dihydrochloride improves aqueous solubility, critical for pharmaceutical formulations .

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